

Volasertib (BI 6727): A Technical Guide to its Molecular Structure, Function, and Evaluation

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Volasertib (BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of cell division. Developed by Boehringer Ingelheim, this dihydropteridinone derivative has been a subject of extensive preclinical and clinical investigation, particularly in hematological malignancies like Acute Myeloid Leukemia (AML). Its mechanism of action centers on the induction of mitotic arrest, leading to apoptosis in cancer cells. This guide provides a detailed overview of **Volasertib**'s molecular characteristics, its primary and recently uncovered mechanisms of action, quantitative data on its potency, and detailed protocols for its in vitro evaluation.

Molecular Structure and Chemical Properties

Volasertib is a synthetic, ATP-competitive inhibitor belonging to the dihydropteridinone class of compounds. Its specific structure allows for high-affinity binding to the ATP-binding pocket of Plk1.

- IUPAC Name: N-((1S,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
- Chemical Formula: C34H50N8O3



- Molar Mass: 618.827 g⋅mol⁻¹
- SMILES: CC[C@H]1N(c2nc(ncc2N(C1=O)C)Nc3c(cc(cc3)C(=O)N[C@H]4CC--INVALID-LINK--N5CCN(CC5)CC6CC6)OC)C(C)C
- InChI Key: SXNJFOWDRLKDSF-STROYTFGSA-N

Mechanism of Action Primary Mechanism: Plk1 Inhibition and Mitotic Arrest

Volasertib's principal mechanism of action is the potent and competitive inhibition of Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis. Plk1 is overexpressed in a wide range of cancers, making it an attractive therapeutic target.

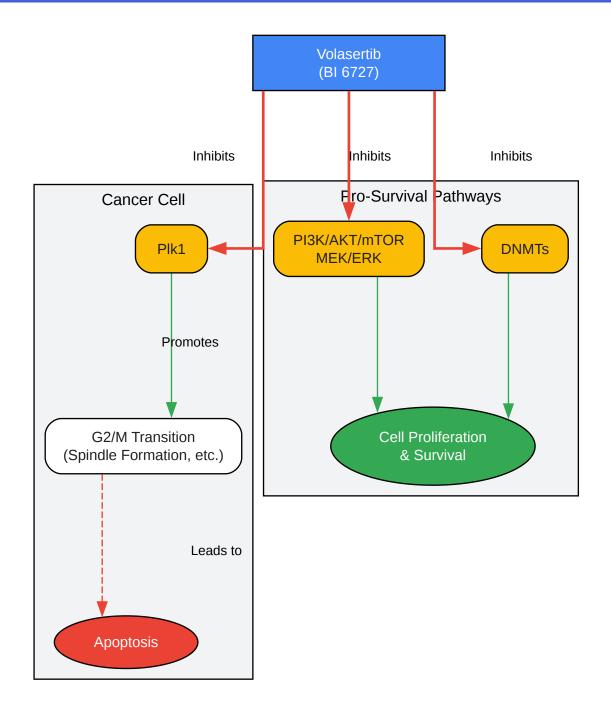
By binding to the ATP-binding pocket of Plk1, **Volasertib** blocks its catalytic activity.[1] This inhibition disrupts essential mitotic processes, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. The consequence for cancer cells is a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway and leads to programmed cell death.[2][3][4]

A key therapeutic feature of **Volasertib** is its differential effect on cancerous versus normal cells. While it induces irreversible G2/M arrest and apoptosis in tumor cells, in normal, non-cancerous cells, it causes only a temporary and reversible cell cycle arrest, thereby reducing toxicity.[1][4]

Novel Mechanisms: Inhibition of Pro-Survival Signaling Pathways

Recent research has uncovered additional mechanisms of action for **Volasertib**, particularly in the context of resistance to hypomethylating agents (HMAs). Studies have shown that **Volasertib** can suppress the expression of DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B) and inhibit the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[1][5][6] These pathways are crucial for cell survival, proliferation, and resistance to therapy. This dual action—targeting both cell cycle progression and key survival signals—suggests a broader utility for **Volasertib**, especially in overcoming drug resistance.[1][5]





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Caption: Volasertib's dual mechanism targeting Plk1 and survival pathways.

Quantitative Data

The potency and selectivity of **Volasertib** have been quantified through various in vitro assays.

Table 1: Kinase Inhibitory Potency of Volasertib



Kinase Target	IC50 (nM)	Source
Plk1	0.87	[2][7]
Plk2	5	[2][7]
Plk3	56	[2][7]

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-proliferative Activity (EC₅₀) of Volasertib in

Cancer Cell Lines

Cell Line	Cancer Type	EC50 (nM)	Source
HCT116	Colon Cancer	23	[2]
NCI-H460	Lung Cancer	21	[2]
BRO	Melanoma	11	[2]
GRANTA-519	Mantle Cell Lymphoma	15	[2]
HL-60	Promyelocytic Leukemia	32	[2]
THP-1	Acute Monocytic Leukemia	36	[2]
Raji	Burkitt's Lymphoma	37	[2]

 EC_{50} : The half maximal effective concentration, representing the concentration of a drug that gives a half-maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Volasertib**.



In Vitro Plk1 Kinase Activity Assay

This assay quantifies the direct inhibitory effect of Volasertib on Plk1 enzymatic activity.

- Enzyme and Substrate Preparation:
 - Use recombinant human Plk1 (e.g., residues 1-603) expressed as a GST-tagged fusion protein.
 - Use a generic kinase substrate such as casein from bovine milk.
- Reaction Setup:
 - Prepare a kinase reaction buffer: 25 mM MOPS (pH 7.0), 15 mM MgCl₂, 1 mM DTT, 1% DMSO.
 - In a 96-well or 384-well plate, add serially diluted **Volasertib** to the reaction buffer.
 - Add 20 ng of recombinant Plk1 enzyme and 10 μg of casein substrate to each well.
- · Initiation and Incubation:
 - Initiate the reaction by adding ATP solution containing 7.5 μM unlabeled ATP and 0.3 μCi of y-32P-ATP.
 - The final reaction volume should be 60 μL.
 - Incubate the plate for 45 minutes at 30°C.
- Termination and Quantification:
 - Terminate the reaction by adding 125 μL of ice-cold 5% Trichloroacetic Acid (TCA).
 - Transfer the precipitates to a filter plate.
 - Wash the filter plate with 1% TCA.
 - Quantify the incorporated radioactivity using a radiometric detector (e.g., scintillation counter).



Data Analysis:

- Calculate the percentage of inhibition for each Volasertib concentration relative to a DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (AlamarBlue / CCK-8)

This assay measures the effect of **Volasertib** on the metabolic activity of cell lines as an indicator of proliferation.

- · Cell Plating:
 - Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:
 - \circ Treat the cells with a range of concentrations of **Volasertib** (e.g., 0.1 nM to 10 μ M) and a vehicle control (DMSO).
 - Incubate for a specified period, typically 72 hours.
- Reagent Addition:
 - Add AlamarBlue or CCK-8 reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).
 - Incubate for 1-4 hours at 37°C.
- Measurement:
 - Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- Data Analysis:

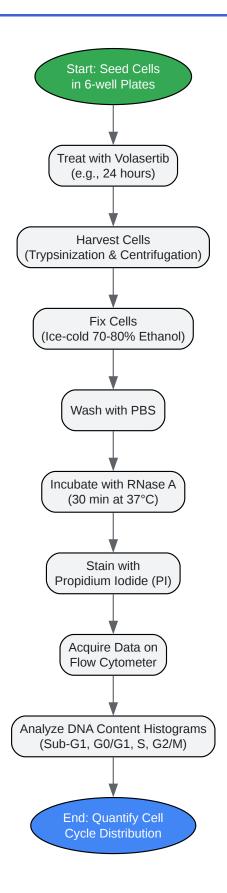


- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the EC₅₀ value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle following treatment with **Volasertib**.





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Caption: Experimental workflow for cell cycle analysis using flow cytometry.



- Cell Seeding and Treatment:
 - Plate cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
 - Treat cells with the desired concentrations of Volasertib and a vehicle control for 24 hours.[8]
- Harvesting and Fixation:
 - Harvest both adherent and floating cells and wash with PBS.
 - Fix the cells by resuspending the pellet in ice-cold 70-80% ethanol while vortexing gently.
 Store at -20°C overnight or for at least 2 hours.[2][8]
- Staining:
 - Centrifuge the fixed cells and wash with PBS to remove the ethanol.
 - Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A in PBS.[2][8]
 - Incubate for 20-30 minutes at room temperature in the dark.[2][8]
- Flow Cytometry:
 - Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
- Data Analysis:
 - Use analysis software (e.g., FlowJo) to generate DNA content histograms.
 - Gate the cell populations to quantify the percentage of cells in the Sub-G1 (apoptotic),
 G0/G1, S, and G2/M phases of the cell cycle.[4][9]

Conclusion

Volasertib (BI 6727) is a well-characterized inhibitor of Plk1 with a clear primary mechanism of action involving the induction of mitotic catastrophe in cancer cells. Emerging evidence of its



ability to modulate key pro-survival signaling pathways further enhances its therapeutic rationale, particularly in resistant tumor types. The quantitative data consistently demonstrates its high potency in the low nanomolar range across a variety of cancer models. The standardized protocols provided herein offer a robust framework for researchers to further investigate the activity and potential applications of **Volasertib** in preclinical drug development.

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